molecular formula C11H20O5 B1584322 2-(2-(2-Methoxyethoxy)ethoxy)ethyl methacrylate CAS No. 24493-59-2

2-(2-(2-Methoxyethoxy)ethoxy)ethyl methacrylate

Cat. No. B1584322
CAS RN: 24493-59-2
M. Wt: 232.27 g/mol
InChI Key: OBBZSGOPJQSCNY-UHFFFAOYSA-N
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Description

“2-(2-(2-Methoxyethoxy)ethoxy)ethyl methacrylate” is a chemical compound . It is also known by other names such as “2-(2-Methoxyethoxy)ethyl methacrylate” and "2-(2-Methoxyethoxy)ethyl-acetat" .


Molecular Structure Analysis

The molecular formula of “2-(2-(2-Methoxyethoxy)ethoxy)ethyl methacrylate” is C9H18O5 . The average mass is 206.236 Da and the monoisotopic mass is 206.115417 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2-(2-Methoxyethoxy)ethoxy)ethyl methacrylate” include a boiling point of 98 °C/3.5 mmHg, a density of 1.02 g/mL at 25 °C, a vapor pressure of 3.19Pa at 20℃, and a refractive index of n 20/D 1.44 .

Scientific Research Applications

Water Soluble Polyperoxides

2-(2-(2-Methoxyethoxy)ethoxy)ethyl methacrylate can react with molecular oxygen under specific conditions to produce water-soluble, thermoresponsive polyperoxides. These compounds exhibit significant thermal degradation and exothermic behavior, indicating potential applications in areas requiring temperature-sensitive materials (Pal & De, 2012).

Thermally Sensitive Water-Soluble Polymers

Anionic polymerization of 2-(2-(2-Methoxyethoxy)ethoxy)ethyl methacrylate has been used to create thermally sensitive water-soluble polymers. These polymers demonstrate unique properties like solubility and cloud points that are highly dependent on the length of hydrophilic oligo(ethylene glycol) units, suggesting applications in fields requiring temperature-controlled solubility (Han, Hagiwara & Ishizone, 2003).

Phase Transitions in Aqueous Solutions

The phase transitions in water of copolymers based on 2-(2-methoxyethoxy)ethyl methacrylate have been extensively studied, showing that these copolymers can undergo reversible coil-to-globule transitions. This behavior is crucial for applications in drug delivery systems and other biomedical fields (Lutz, Weichenhan, Akdemir & Hoth, 2007).

Hydrogels with Gradient Cross-link Density

Hydrogels created from 2-(2-methoxyethoxy)ethyl methacrylate have shown a gradient in cross-link density. These hydrogels' properties, like swelling and thermal behavior, can be controlled by adjusting the absorbed dose and cross-linker concentration, suggesting their potential in biomedical applications like tissue engineering (Kadłubowski, Matusiak, Adamus, Olejniczak & Kozanecki, 2016).

Universal Biomembrane Adhesive

A novel monomer based on 2-(2-(2-methoxyethoxy)ethoxy)ethyl methacrylate has been developed for creating a universal biomembrane adhesive. This adhesive can rapidly bind and internalize into mammalian cell membranes, indicating its potential in cell manipulation and tissue engineering (Yu, Yang, Horte, Kizhakkedathu & Brooks, 2014).

Network Formation and Molecular Relaxations

Studies on copolymers of 2-(2-methoxyethoxy)ethyl methacrylate have revealed insights into segmental motions and network relaxation processes, essential for designing thermo-responsive hydrogels for biomedical applications (Kozanecki, Pastorczak, Okrasa, Ulański, Yoon, Kowalewski, Matyjaszewski & Koynov, 2015).

Safety And Hazards

“2-(2-(2-Methoxyethoxy)ethoxy)ethyl methacrylate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid and has acute dermal toxicity. It can cause serious eye damage/eye irritation and is a reproductive toxin .

properties

IUPAC Name

2-[2-(2-methoxyethoxy)ethoxy]ethyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O5/c1-10(2)11(12)16-9-8-15-7-6-14-5-4-13-3/h1,4-9H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBBZSGOPJQSCNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCOCCOCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

87178-66-3
Record name 2-Propenoic acid, 2-methyl-, 2-[2-(2-methoxyethoxy)ethoxy]ethyl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87178-66-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID20885270
Record name 2-Propenoic acid, 2-methyl-, 2-[2-(2-methoxyethoxy)ethoxy]ethyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(2-Methoxyethoxy)ethoxy)ethyl methacrylate

CAS RN

24493-59-2
Record name Triethylene glycol methyl ether methacrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24493-59-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 2-methyl-, 2-(2-(2-methoxyethoxy)ethoxy)ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024493592
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 2-methyl-, 2-[2-(2-methoxyethoxy)ethoxy]ethyl ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Propenoic acid, 2-methyl-, 2-[2-(2-methoxyethoxy)ethoxy]ethyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[2-(2-methoxyethoxy)ethoxy]ethyl methacrylate
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: 2-(2-(2-Methoxyethoxy)ethoxy)ethyl methacrylate (MEO3MA) is a methacrylate monomer characterized by a hydrophilic oligo(ethylene glycol) side chain. This structural feature imparts unique properties to MEO3MA-based polymers, particularly their thermoresponsive behavior in aqueous solutions. []

A: Polymers synthesized from MEO3MA can exhibit a lower critical solution temperature (LCST) in aqueous solutions. This means that the polymer transitions from a soluble state to an insoluble state above a specific temperature. This property is highly valuable for developing smart drug delivery systems. For instance, in a study by [], researchers synthesized thermoresponsive "hairy-rod" polypeptides incorporating MEO3MA. These polypeptides self-assembled into micelles capable of encapsulating the anticancer drug doxorubicin (DOX). The micelles were stable at physiological temperatures but released DOX in response to the lower pH and temperature of the intracellular environment, demonstrating their potential for targeted drug delivery.

A: Yes, the thermoresponsive properties of MEO3MA-based polymers can be finely tuned by adjusting the composition of the polymer. For example, researchers have demonstrated that copolymerizing MEO3MA with other monomers like 2-(2-Methoxyethoxy)ethyl methacrylate (MEO2MA) allows for precise control over the LCST. By varying the MEO2MA:MEO3MA ratio, the LCST can be tailored to match specific physiological conditions. []

A: The ability of MEO3MA-based polymers to self-assemble into various nanostructures has significant implications beyond drug delivery. Research by [] revealed that the presence of specific anions, like SCN-, can influence the self-assembly process due to anion-dipole interactions with the MEO3MA chains. This control over nanostructure formation suggests potential applications in areas like material science, where tailoring material properties at the nanoscale is crucial.

A: Yes, biocompatibility is a crucial factor for biomedical applications. Studies like the one by [] have investigated the in vitro cytotoxicity of MEO3MA-containing graft copolymers. These copolymers, incorporating poly(L-glutamic acid), demonstrated good biocompatibility with HeLa cells, indicating their potential suitability for various biomedical uses.

A: Research by [] explored the development of a triple-responsive ternary copolymer incorporating MEO3MA alongside other monomers. This sophisticated system responded to pH, temperature, and light stimuli. These micelles exhibited controlled drug release under combined stimuli, highlighting the potential of MEO3MA in designing advanced drug delivery platforms.

A: The work presented in [] showcases the compatibility of MEO3MA-based polymers with other polymers like polyethylene (PE). Researchers successfully incorporated PMe(OE)(3)MA (another name for MEO3MA-based polymers) onto the pore walls of nanoporous PE. This modification enhanced the water uptake properties of the material, demonstrating the potential of MEO3MA in material modification and functionalization.

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